molecular formula C3HClF2N2S B13498897 5-Chloro-3-(difluoromethyl)-1,2,4-thiadiazole

5-Chloro-3-(difluoromethyl)-1,2,4-thiadiazole

Cat. No.: B13498897
M. Wt: 170.57 g/mol
InChI Key: SDFHPDFDZCIPBH-UHFFFAOYSA-N
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Description

5-Chloro-3-(difluoromethyl)-1,2,4-thiadiazole is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorine atom and a difluoromethyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(difluoromethyl)-1,2,4-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-1,2,4-thiadiazole with difluoromethylating agents. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(difluoromethyl)-1,2,4-thiadiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and catalyst .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-Chloro-3-(difluoromethyl)-1,2,4-thiadiazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(difluoromethyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 5-Chloro-3-(difluoromethyl)-1,2,4-thiadiazole include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a chlorine atom and a difluoromethyl group attached to the thiadiazole ring. This unique structure imparts specific chemical properties and reactivity that can be advantageous in certain applications, making it a valuable compound for research and industrial use .

Properties

Molecular Formula

C3HClF2N2S

Molecular Weight

170.57 g/mol

IUPAC Name

5-chloro-3-(difluoromethyl)-1,2,4-thiadiazole

InChI

InChI=1S/C3HClF2N2S/c4-3-7-2(1(5)6)8-9-3/h1H

InChI Key

SDFHPDFDZCIPBH-UHFFFAOYSA-N

Canonical SMILES

C1(=NSC(=N1)Cl)C(F)F

Origin of Product

United States

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